molecular formula C21H18FN5O4S B2386688 N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021045-42-0

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2386688
CAS No.: 1021045-42-0
M. Wt: 455.46
InChI Key: VPPOJUYXQXMPNV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O4S and its molecular weight is 455.46. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H18FN5O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_5\text{O}_2\text{S}

This structure includes a fluorophenyl group, a furan moiety, and a morpholino-thiazole framework, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways. This is significant for cancer therapeutics where kinase dysregulation is prevalent.
  • Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activities, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some derivatives of thiazole compounds have shown promise in reducing inflammation, which could be relevant for treating chronic inflammatory diseases.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Target Result Reference
Cell Viability AssayCancer Cell LinesIC50 values indicating significant cytotoxicity at low concentrations
Kinase Activity AssayDNA-PK and mTORInhibition observed with IC50 < 100 nM
Antioxidant AssayDPPH Radical ScavengingEffective scavenging activity noted
Inflammatory ModelLPS-induced Cytokine ReleaseReduced IL-6 and TNF-alpha levels

Case Studies

  • Cancer Research : In a study involving various cancer cell lines, this compound demonstrated potent anti-cancer activity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuroprotection : Another case study indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
  • Inflammation Model : In vivo studies using animal models showed that the compound effectively reduced symptoms associated with inflammatory diseases, providing a basis for further clinical investigation.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S/c22-13-4-1-2-5-14(13)23-16(28)12-27-20(29)18-19(17(25-27)15-6-3-9-31-15)32-21(24-18)26-7-10-30-11-8-26/h1-6,9H,7-8,10-12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPOJUYXQXMPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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